molecular formula C14H17BrN2O2 B6622955 5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide

5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide

Cat. No.: B6622955
M. Wt: 325.20 g/mol
InChI Key: FTWDTPXLPCGASY-UHFFFAOYSA-N
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Description

5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide is a synthetic organic compound characterized by the presence of a brominated isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide typically involves the bromination of isoindoline derivatives followed by amide formation. One common method includes:

    Bromination: Isoindoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Amide Formation: The brominated isoindoline is then reacted with N-methyl-5-oxopentanoic acid or its derivatives in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and automated systems for amide coupling to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The isoindoline ring can be oxidized to isoindole or reduced to more saturated derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of azido or thio-substituted derivatives.

    Oxidation: Conversion to isoindole derivatives.

    Reduction: Formation of more saturated isoindoline derivatives.

    Hydrolysis: Production of N-methyl-5-oxopentanoic acid and the corresponding amine.

Scientific Research Applications

5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers or as a building block for advanced materials with unique properties.

    Biological Studies: Employed in studying the biological activity of brominated isoindoline derivatives and their interactions with biomolecules.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may act by binding to enzyme active sites or receptor binding pockets, thereby modulating their activity. The bromine atom can enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,3-dihydro-1H-isoindol-1-one: Another brominated isoindoline derivative with similar structural features but different functional groups.

    5-bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl-acetic acid: Contains a similar brominated isoindoline core but with different substituents.

Uniqueness

5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide is unique due to its specific combination of a brominated isoindoline ring and an N-methyl-5-oxopentanamide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(5-bromo-1,3-dihydroisoindol-2-yl)-N-methyl-5-oxopentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-16-13(18)3-2-4-14(19)17-8-10-5-6-12(15)7-11(10)9-17/h5-7H,2-4,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWDTPXLPCGASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCC(=O)N1CC2=C(C1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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